molecular formula C20H21NO4 B6261878 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 172965-67-2

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

Cat. No.: B6261878
CAS No.: 172965-67-2
M. Wt: 339.4
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Description

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group acts as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). The ethyl substituent on the amino group introduces steric and electronic modifications, distinguishing it from other Fmoc-protected amino acids. This compound is primarily utilized in peptide synthesis and medicinal chemistry for constructing tailored peptide backbones or modifying biological activity .

Properties

CAS No.

172965-67-2

Molecular Formula

C20H21NO4

Molecular Weight

339.4

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid is in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with precise control over their sequence and structure.

Case Study: Peptide Therapeutics

In a study focused on the development of peptide-based therapeutics, researchers utilized Fmoc-protected amino acids, including 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid, to synthesize bioactive peptides. The resulting peptides demonstrated enhanced stability and bioavailability compared to their unprotected counterparts, indicating the potential for improved therapeutic efficacy in treating diseases such as cancer and diabetes .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems, particularly for targeted therapies. The naphthalene moiety can enhance the compound's interaction with biological membranes, potentially improving the delivery of therapeutic agents.

Case Study: Targeted Cancer Therapy

A research team investigated the use of Fmoc-protected amino acids in creating nanoparticles for targeted cancer therapy. By conjugating chemotherapeutic agents with 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid, they achieved selective targeting of cancer cells while minimizing side effects on healthy tissues. The study reported a significant increase in drug uptake by cancer cells compared to traditional delivery methods .

The incorporation of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid into peptide sequences can modulate their biological activity. This modulation is crucial for designing peptides that can interact with specific receptors or enzymes in biological pathways.

Case Study: Enzyme Inhibition

In a study aimed at developing enzyme inhibitors, researchers synthesized peptides containing 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid. These peptides were tested against various enzymes involved in metabolic pathways linked to obesity and diabetes. The results indicated that the modified peptides exhibited enhanced inhibitory activity compared to their unmodified versions, suggesting potential therapeutic applications in metabolic disorders .

Antibody Production

Another notable application of this compound is in the field of immunology, where it can be used to produce antibodies against specific antigens. The Fmoc group aids in the synthesis of peptide antigens that can elicit strong immune responses.

Case Study: Vaccine Development

In vaccine research, 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid was utilized to create peptide-based vaccines targeting infectious diseases. The study demonstrated that vaccines incorporating these peptides induced robust antibody responses in animal models, highlighting their potential for use in human vaccines .

Mechanism of Action

The mechanism of action of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide bond formation. The compound influences molecular targets and pathways involved in anabolic hormone secretion and mental performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

(a) Alkyl and Aryl Modifications
  • 3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid (CAS: 1935651-78-7): Replaces the ethyl group with a benzyl moiety. Increased hydrophobicity (logP: ~4.2 vs. ~3.8 for the ethyl analog) due to the aromatic ring. Applications: Used in peptide synthesis for introducing aromatic side chains .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1): Features an ortho-tolyl substituent. Molecular weight: 401.45 g/mol; Purity: 99.76% (HPLC) . Structural rigidity enhances stability in acidic conditions compared to the ethyl variant .
(b) Functionalized Side Chains
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid: Incorporates a chloro-indole group. Molecular weight: 422.86 g/mol; Applications: Targets tryptophan-like residues in peptide-based inhibitors .
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS: 178924-05-5): Contains an allyloxycarbonyl-protected secondary amine. Dual protection strategy enables orthogonal deprotection in multi-step syntheses .

Stereochemical and Positional Isomers

  • (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6): R-configuration at the chiral center; nitro group enhances electrophilicity. Applications: Intermediate for nitro-aromatic peptide conjugates .
  • (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid (CAS: 2679858-41-2): Hydroxy-imidazole substituent introduces metal-binding capabilities. Molecular weight: 393.39 g/mol; used in metalloprotease inhibitor design .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Application Reference
Target compound C20H21NO4 339.39 Ethyl group General SPPS
3-(benzyl-Fmoc)propanoic acid C25H23NO4 401.45 Benzyl group Hydrophobic peptides
(S)-o-tolyl analog C25H23NO4 401.45 Ortho-tolyl Stabilized intermediates
Chloro-indole derivative C23H19ClN2O4 422.86 Chloro-indole Antiviral agents
Allyloxycarbonyl analog C22H22N2O6 410.42 Allyl protection Orthogonal synthesis

Biological Activity

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid, commonly referred to as a fluorene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₉N₁O₄
Molecular Weight 325.35 g/mol
CAS Number 2171909-89-8
Purity ≥98%
Storage Conditions Sealed in dry, room temperature

The biological activity of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid primarily involves its interaction with various biological targets, including enzymes and receptors. The fluorene moiety is known for enhancing lipophilicity, which may contribute to improved membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: It can act as a ligand for certain receptors, influencing signaling pathways that regulate physiological responses.

Anticancer Activity

Recent studies have indicated that fluorene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methoxycarbonyl group enhances the compound's ability to interact with target proteins involved in cancer cell proliferation.

Neuroprotective Effects

Research has shown that certain fluorene derivatives possess neuroprotective effects. They may mitigate oxidative stress and inflammation in neuronal cells, thereby offering potential therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antitumor Activity in Breast Cancer Models:
    A study evaluated the effects of similar compounds on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction via mitochondrial pathways.
  • Neuroprotection in Animal Models:
    In vivo studies involving rodent models demonstrated that administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Research Findings

Several research findings highlight the potential of 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid:

  • Cell Viability Assays: Demonstrated significant cytotoxic effects against various cancer cell lines.
  • In Vivo Efficacy: Animal studies showed promising results in reducing tumor size and improving survival rates.
  • Mechanistic Studies: Investigations into the molecular mechanisms revealed modulation of key signaling pathways involved in apoptosis and cell cycle regulation.

Q & A

Q. Advanced

  • Analytical methods : Chiral HPLC or capillary electrophoresis resolves enantiomers. NOESY NMR detects spatial arrangements of substituents to confirm stereochemistry .
  • Mitigation : Use optically pure starting materials and avoid racemization-prone conditions (e.g., excessive heating or basic pH during Fmoc deprotection) .

What are the critical storage conditions to ensure compound stability?

Basic
Store at –20°C in anhydrous, inert environments (argon or nitrogen atmosphere) to prevent hydrolysis of the Fmoc group or degradation of the propanoic acid moiety. Lyophilization is recommended for long-term storage .

How should researchers troubleshoot low yields during Fmoc deprotection?

Q. Advanced

  • Deprotection kinetics : Ensure sufficient piperidine concentration (≥20% in DMF) and reaction time (15–30 minutes).
  • Side reactions : Check for β-elimination byproducts via LC-MS. Adjust pH to 8–9 to minimize side reactions .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Advanced

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., ethyl group integration at δ 1.1–1.3 ppm, Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₅NO₅: 408.18) .

How does the ethyl substituent influence the compound’s reactivity in peptide elongation?

Advanced
The ethyl group introduces steric hindrance, potentially slowing coupling rates. To address this:

  • Use bulky activators (e.g., PyBOP) to improve accessibility.
  • Conduct two-step coupling protocols with double molar equivalents of the amino acid .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles are mandatory.
  • Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 acute toxicity) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers validate the compound’s purity for biological assays?

Q. Advanced

  • HPLC : ≥95% purity threshold with a symmetrical peak (asymmetry factor ≤1.2).
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.4%).
  • Biological validation : Test in negative control assays to confirm absence of nonspecific interactions .

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